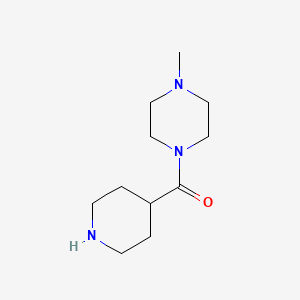

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

Descripción

BenchChem offers high-quality (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4-methylpiperazin-1-yl)-piperidin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10/h10,12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHWXQQENDWPIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979233 |

Source

|

| Record name | (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63214-56-2 |

Source

|

| Record name | (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(piperidine-4-carbonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Integration of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS 63214-56-2) in Rational Drug Design

Executive Summary

In modern medicinal chemistry, the shift toward molecules with higher sp³ character has driven the demand for versatile, saturated heterocyclic building blocks. (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS 63214-56-2) represents a highly privileged scaffold in this domain. Comprising a basic N-methylpiperazine moiety linked via a carbonyl spacer to a piperidine ring, this compound serves as a bifunctional vector. The free secondary amine on the piperidine ring acts as an ideal nucleophile for functionalizing drug scaffolds, while the piperazine tail optimizes aqueous solubility and target affinity. This technical guide details the physicochemical logic, synthetic integration, and application of CAS 63214-56-2 in advanced therapeutics.

Physicochemical Profiling & Structural Logic

Understanding the intrinsic properties of CAS 63214-56-2 is critical for predicting its behavior in both synthetic workflows and biological systems. As an Application Scientist, I prioritize building blocks that not only fit the target binding pocket but also inherently correct poor ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lipophilic core scaffolds.

Quantitative Data & Design Implications

Table 1: Physicochemical and Safety Profile of CAS 63214-56-2

| Property | Value | Causality / Implication in Drug Design |

| Molecular Formula | C₁₁H₂₁N₃O | High degree of saturation (sp³ carbons) improves clinical success rates by reducing flat, hydrophobic stacking. |

| Molecular Weight | 211.31 g/mol | Low molecular weight allows for addition to bulky scaffolds without violating Lipinski's Rule of 5. |

| Boiling Point | ~357.6 °C | Indicates high thermal stability, suitable for high-temperature coupling reactions[1]. |

| Physical Form | Solid | Easy to handle, weigh, and store under ambient conditions, ensuring batch-to-batch consistency. |

| Hazard Statements | H302, H315, H319, H332, H335 | Requires standard PPE; acts as a respiratory and skin irritant due to the basicity of the amines[2]. |

Pharmacophore Dynamics

The structural topology of CAS 63214-56-2 is engineered for pharmacokinetic optimization. The terminal N-methylpiperazine acts as a solubilizing group. At physiological pH (7.4), the tertiary amine is protonated, significantly enhancing the aqueous solubility of otherwise insoluble core scaffolds. The carbonyl group provides a rigidifying hydrogen-bond acceptor, while the piperidine ring offers a saturated, metabolically stable spacer that projects the basic tail into solvent-exposed regions of target proteins.

Caption: Pharmacophore rationale for integrating CAS 63214-56-2 into drug scaffolds.

Applications in Medicinal Chemistry

CAS 63214-56-2 is extensively utilized to introduce chemical diversity when generating focused libraries with drug-like properties[3]. Process chemists leverage this building block in the synthesis of complex drug candidates, particularly in oncology and infectious diseases.

A prominent case study is its use in the development of treatments for proliferative diseases, such as cancer. By conjugating this building block to 2,4-diamino-quinoline derivatives, researchers successfully enhanced the pharmacokinetic profile of the quinoline core. The piperazine-piperidine motif allows for prolonged absorption and sustained therapeutic effect, making it an invaluable vector for targeted kinase inhibitors and antiproliferative agents[4].

Experimental Methodology: Self-Validating Amide Coupling Protocol

To append CAS 63214-56-2 to a carboxylic acid-bearing core scaffold, amide coupling is the preferred vector. The following protocol utilizes HATU, chosen specifically because its 7-azabenzotriazole active ester intermediate is highly efficient at overcoming the steric hindrance associated with the secondary amine of the piperidine ring, minimizing epimerization and accelerating reaction kinetics.

Workflow Rationale & Causality

-

Activation : HATU converts the inert carboxylic acid into a highly reactive HOAt ester. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hydrochloride salt of CAS 63214-56-2 (often supplied as a diHCl salt[3]), without competing for the electrophilic center.

-

Coupling : The free piperidine nitrogen attacks the activated ester. DMF is selected as the solvent due to its high dielectric constant, which stabilizes the polar transition states.

-

Self-Validation : The reaction is monitored via LC-MS. The disappearance of the starting material mass and the emergence of the product mass serves as an internal validation gate before proceeding to downstream purification.

Step-by-Step Protocol

-

Preparation : Dissolve the target carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

-

Activation : Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. Causality: Pre-activation prevents the secondary amine of the building block from forming unreactive guanidinium byproducts with HATU.

-

Addition : Add CAS 63214-56-2 (1.1 eq). If using the dihydrochloride salt, add an additional 2.0 eq of DIPEA to liberate the free base in situ.

-

Reaction & Monitoring (Self-Validating Step) : Stir the mixture at room temperature for 2-4 hours. Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation Gate: Proceed to the next step only when the target mass peak area exceeds 95% relative to the starting acid, and the m/z 212.1 [M+H]⁺ peak of the building block stabilizes.

-

Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The basic N-methylpiperazine tail allows for an optional acid-base extraction to remove neutral impurities.

-

Purification : Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

Caption: Self-validating synthetic workflow for the amide coupling of CAS 63214-56-2.

Conclusion

The strategic application of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS 63214-56-2) goes far beyond simple structural modification. By leveraging its unique physicochemical properties—specifically its ability to modulate pKa, improve aqueous solubility, and provide a rigid, saturated spacer—medicinal chemists can rescue highly lipophilic or poorly bioavailable scaffolds. When integrated using robust, self-validating synthetic protocols, this building block becomes an indispensable tool for accelerating the discovery of novel therapeutics.

References

-

[3] Title : SynChem, Inc. Custom Synthesis Catalog | Source : SynChem | URL :[Link]

-

[4] Title : SUBSTITUTED 2, 4-DIAMINO-QUINOLINE DERIVATIVES FOR USE IN THE TREATMENT OF PROLIFERATIVE DISEASES | Source : Google Patents | URL :

Sources

An In-depth Technical Guide to 1-methyl-4-(4-piperidinylcarbonyl)piperazine

A comprehensive overview for researchers, scientists, and drug development professionals.

This guide provides a detailed exploration of the chemical structure, synthesis, properties, and potential applications of 1-methyl-4-(4-piperidinylcarbonyl)piperazine. As a molecule incorporating both the piperidine and piperazine scaffolds, it represents a compound of significant interest in medicinal chemistry and drug discovery. This document synthesizes available data to offer field-proven insights and a self-validating framework for its scientific consideration.

Introduction

The piperazine and piperidine ring systems are privileged structures in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Their prevalence stems from their ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as versatile scaffolds for interacting with a multitude of biological targets. 1-methyl-4-(4-piperidinylcarbonyl)piperazine, by combining these two key heterocycles through a stable amide linkage, presents a unique chemical entity with potential for diverse pharmacological activities. The 1-methylpiperazine moiety is a common feature in drugs targeting the central nervous system (CNS), while the piperidine-4-carbonyl core is a versatile building block in drug design. This guide will delve into the technical details of this compound, providing a foundational understanding for its further investigation and potential therapeutic development.

Chemical Identity and Properties

A clear definition of the subject molecule is paramount for any scientific investigation. The following table summarizes the key identifiers and physicochemical properties of 1-methyl-4-(4-piperidinylcarbonyl)piperazine.

| Identifier | Value | Source |

| IUPAC Name | (4-methylpiperazin-1-yl)(piperidin-4-yl)methanone | [1] |

| CAS Number | 63214-56-2 | [1] |

| Molecular Formula | C11H21N3O | [1] |

| Molecular Weight | 211.31 g/mol | [1] |

| Synonyms | 1-Methyl-4-(piperidine-4-carbonyl)piperazine | [1] |

| Predicted XlogP | -0.4 | PubChemLite |

| Monoisotopic Mass | 211.16846 Da | PubChemLite |

| Appearance | Not Available (NA) | [1] |

Synthesis and Characterization

Proposed Synthetic Protocol

The most direct approach for the synthesis of 1-methyl-4-(4-piperidinylcarbonyl)piperazine involves the amide coupling of a suitably protected piperidine-4-carboxylic acid derivative with 1-methylpiperazine.

Step-by-Step Methodology:

-

Protection of Piperidine-4-carboxylic acid: To prevent unwanted side reactions, the secondary amine of piperidine-4-carboxylic acid is first protected, commonly with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like sodium hydroxide in a suitable solvent such as a mixture of water and dioxane.

-

Activation of the Carboxylic Acid: The carboxylic acid of the N-Boc-piperidine-4-carboxylic acid is then activated to facilitate amide bond formation. Common activating agents include thionyl chloride (SOCl2) to form the acid chloride, or coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or CDI (1,1'-Carbonyldiimidazole).

-

Amide Coupling: The activated carboxylic acid derivative is then reacted with 1-methylpiperazine in an inert solvent such as dichloromethane (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

-

Deprotection: The final step involves the removal of the Boc protecting group from the piperidine nitrogen. This is typically accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an appropriate solvent like dioxane or methanol.

-

Purification: The final product is then purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the desired 1-methyl-4-(4-piperidinylcarbonyl)piperazine.

Synthesis Workflow Diagram

The proposed synthetic workflow is illustrated in the following diagram:

Caption: Proposed synthesis workflow for 1-methyl-4-(4-piperidinylcarbonyl)piperazine.

Characterization

Due to the lack of publicly available experimental spectroscopic data for 1-methyl-4-(4-piperidinylcarbonyl)piperazine, the following table provides predicted data and expected characteristic signals based on its structure.

| Technique | Expected Data/Signals |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~2.3 ppm), piperazine and piperidine ring protons (multiplets, ~2.4-3.7 ppm), and the piperidine NH proton (broad singlet). |

| ¹³C NMR | Signals for the carbonyl carbon (~170 ppm), the N-methyl carbon (~46 ppm), and multiple signals for the piperazine and piperidine ring carbons. |

| IR Spectroscopy | Characteristic absorption bands for the amide C=O stretch (~1640 cm⁻¹), N-H stretch (~3300 cm⁻¹), and C-N stretches. |

| Mass Spectrometry | Expected [M+H]⁺ ion at m/z 212.1757. |

Potential Pharmacological Applications

While specific pharmacological data for 1-methyl-4-(4-piperidinylcarbonyl)piperazine is not currently published, the constituent piperidine and piperazine moieties are associated with a wide range of biological activities. This suggests several potential avenues for investigation.

Piperazine derivatives are well-known for their effects on the central nervous system, with many acting as ligands for dopamine, serotonin, and adrenergic receptors. The 1-methylpiperazine group, in particular, is found in several CNS-active drugs. The piperidine-4-one scaffold and its derivatives have been reported to possess diverse pharmacological activities, including anticancer and antiviral properties.

Given these precedents, 1-methyl-4-(4-piperidinylcarbonyl)piperazine could be a valuable candidate for screening in assays related to:

-

Neuropsychiatric Disorders: Its structure suggests potential interactions with CNS receptors, making it a candidate for development as an antipsychotic, antidepressant, or anxiolytic agent.

-

Oncology: The piperidine-4-one substructure has been associated with anticancer activity, warranting investigation in various cancer cell lines.

-

Infectious Diseases: Piperazine and piperidine derivatives have shown promise as antibacterial and antiviral agents.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a CNS-active piperazine derivative, highlighting potential targets for 1-methyl-4-(4-piperidinylcarbonyl)piperazine.

Caption: Hypothetical GPCR signaling pathway potentially modulated by the compound.

Safety and Handling

For (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone, the following safety information is available.

Hazard Statements:

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

It is imperative to handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive risk assessment should be conducted before commencing any experimental work.

Conclusion

1-methyl-4-(4-piperidinylcarbonyl)piperazine is a chemical entity with significant potential in drug discovery, combining two pharmacologically important scaffolds. While detailed experimental data is currently limited in the public domain, this guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and an outline of its potential therapeutic applications based on the known activities of its constituent moieties. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

-

Pharmaffiliates. 1-Methyl-4-(piperidine-4-carbonyl)piperazine. [Link]

-

PubChemLite. 1-methyl-4-(piperidine-4-carbonyl)piperazine. [Link]

Sources

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone: A Critical Building Block in Modern Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the optimization of pharmacokinetic and pharmacodynamic profiles often relies on the strategic insertion of highly polar, basic moieties. (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS 63214-56-2) is a highly versatile synthetic building block utilized extensively in medicinal chemistry to introduce chemical diversity and improve the aqueous solubility of lipophilic drug candidates[1]. This whitepaper provides an in-depth technical analysis of its structural informatics, process chemistry, and analytical validation, designed for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

The structural architecture of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone features a piperidine ring linked to a 1-methylpiperazine ring via an amide bond. This dual-ring system provides two distinct basic centers: a secondary amine on the piperidine ring and a tertiary amine on the methylpiperazine ring. The amide nitrogen is non-basic due to resonance stabilization with the carbonyl group.

Understanding these physicochemical properties is critical for predicting its behavior in physiological environments and during chromatographic purification.

Quantitative Structural Data

| Property | Value |

| Chemical Name | (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone |

| CAS Number (Free Base) | 63214-56-2 |

| CAS Number (Dihydrochloride) | 1019852-03-9[2] |

| Molecular Formula | C11H21N3O[3][4] |

| Molecular Weight | 211.31 g/mol [4] |

| SMILES String | CN1CCN(CC1)C(=O)C2CCNCC2 |

| InChI Key | GDHWXQQENDWPIY-UHFFFAOYSA-N[3] |

| Physical Form | Solid[3] |

Strategic Utility in Drug Design

The incorporation of this moiety into a drug scaffold serves multiple pharmacological purposes[5][6]:

-

Solubility Enhancement: The di-basic nature of the compound allows for the formation of highly soluble salts (e.g., dihydrochloride or mesylate salts) at physiological pH, drastically improving oral bioavailability.

-

Targeting GPCRs and Kinases: Both piperidine and piperazine are privileged scaffolds. They frequently act as hydrogen bond acceptors/donors and participate in critical salt-bridge interactions within the binding pockets of G-protein coupled receptors (GPCRs) and kinase hinge regions.

-

Metabolic Stability: The amide linkage is generally resistant to rapid plasma hydrolysis compared to ester equivalents, providing a stable linker between the two basic rings.

Process Chemistry & Synthesis Workflow

The synthesis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone must be designed to handle its high polarity. Traditional aqueous workups often lead to significant product loss in the aqueous phase. To circumvent this, the process chemistry relies on anhydrous salt precipitation.

Synthetic workflow and quality control for (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone.

Step-by-Step Experimental Protocol

The following methodology details the synthesis of the dihydrochloride salt variant (CAS 1019852-03-9)[2], emphasizing the causality behind each reagent selection.

Step 1: Amide Coupling

-

Objective: Form the amide bond between N-Boc-isonipecotic acid and 1-methylpiperazine.

-

Causality: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This accelerates the amidation process and ensures high yields even with sterically hindered secondary amines like piperazine. DMF is used as it excellently solubilizes both the polar precursors and the coupling reagents.

-

Procedure:

-

Dissolve 1.0 eq of N-Boc-isonipecotic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

-

Add 1.2 eq of HATU and stir for 10 minutes at room temperature to pre-form the active ester.

-

Add 1.1 eq of 1-methylpiperazine, followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to neutralize the system without participating in side reactions.

-

Stir for 2 hours. Monitor conversion via TLC or LC-MS.

-

Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

-

Step 2: Boc Deprotection & Salt Precipitation

-

Objective: Remove the Boc protecting group and isolate the product without an aqueous workup.

-

Causality: Using 4M HCl in Dioxane instead of aqueous acids or Trifluoroacetic acid (TFA) maintains an anhydrous environment. As the Boc group is cleaved (releasing isobutylene and CO₂ gas, driving the reaction forward via Le Chatelier's principle), the resulting free amines immediately protonate. The di-basic product forms a dihydrochloride salt which is highly insoluble in dioxane, allowing for direct isolation via filtration.

-

Procedure:

-

Dissolve the Boc-protected intermediate in a minimal amount of anhydrous Dioxane.

-

Add 10 volumes of 4M HCl in Dioxane at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4 hours. A white precipitate will gradually form.

-

Filter the suspension under a vacuum, wash the filter cake with cold diethyl ether to remove residual dioxane, and dry under a high vacuum to yield (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride.

-

Self-Validating Analytical Quality Control

To ensure scientific integrity, the analytical validation of the synthesized building block must utilize a self-validating system to rule out false positives and instrumental artifacts.

LC-MS Purity Assessment

-

Self-Validating Protocol:

-

Blank Run: Before injecting the sample, run a blank injection (MeOH/Water) to establish a baseline and confirm zero column carryover.

-

Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., caffeine). If the internal standard's peak area deviates by >5% from historical data, the run is invalidated due to potential ion suppression or injection volume errors.

-

-

Expected Result: A single major peak in the UV chromatogram (214 nm/254 nm) corresponding to the [M+H]+ mass of 212.3 m/z.

Variable Temperature (VT) ¹H-NMR Verification

-

Self-Validating Protocol: Dissolve the dihydrochloride salt in D₂O. Due to the partial double-bond character of the amide C-N bond, rotation is restricted at room temperature. This often leads to the appearance of "rotamers"—duplicate sets of peaks for the piperazine and piperidine protons that can be easily misidentified as chemical impurities[7].

-

Causality Check: Heat the NMR probe to 80°C. If the duplicate peaks coalesce into a single, sharp set of peaks, the system self-validates that the initial splitting was due to restricted rotation (a physical phenomenon) rather than the presence of structurally distinct impurities.

References

-

SynChem, Inc. SynChem. [Link]

Sources

- 1. (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride | 1019852-03-9 | Benchchem [benchchem.com]

- 2. (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride | 1019852-03-9 | Benchchem [benchchem.com]

- 3. (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone | 63214-56-2 [sigmaaldrich.com]

- 4. (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone | CAS 63214-56-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. synchem.com [synchem.com]

- 6. CAS 63214-56-2: 1-methyl-4-(piperidin-4-ylcarbonyl)piperaz… [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Molecular weight and formula of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

The following technical guide provides an in-depth physicochemical and synthetic profiling of (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone , a critical building block in medicinal chemistry.

Physicochemical Profiling, Synthetic Methodology, and Pharmaceutical Utility[1]

Executive Summary

(4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone is a bicyclic heterocycle featuring a piperidine ring linked via a carbonyl group to a 4-methylpiperazine moiety. In drug discovery, this structure is a "privileged scaffold," frequently employed as a solubilizing tail or a solvent-exposed appendage in kinase inhibitors (e.g., ATR inhibitors) and GPCR ligands. Its secondary amine (piperidine-NH) serves as a versatile nucleophile for attaching this moiety to core drug scaffolds, significantly modulating the pharmacokinetic profile (LogP, pKa) of the final API (Active Pharmaceutical Ingredient).

Molecular Identity & Physicochemical Properties[2][3][4][5]

Structural Analysis

The molecule consists of two saturated nitrogen-containing rings connected by an amide bond. The "methanone" nomenclature indicates the carbonyl linker.

-

Head Group: Piperidine ring (unsubstituted at position 1, allowing for further functionalization).

-

Tail Group: 4-Methylpiperazine (N-methylated tertiary amine).

Quantitative Data Profile

| Property | Value | Notes |

| IUPAC Name | (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone | Also known as 4-(4-Methylpiperazine-1-carbonyl)piperidine |

| Molecular Formula | C₁₁H₂₁N₃O | |

| Molecular Weight | 211.31 g/mol | Average Mass |

| Monoisotopic Mass | 211.1685 g/mol | Essential for High-Res MS validation |

| CAS Number | 63214-56-2 | Free base form |

| Physical State | Solid / Viscous Oil | Hygroscopic; often handled as HCl salt |

| pKa (Predicted) | ~9.8 (Piperidine NH)~7.5 (Piperazine N-Me) | Biphasic basicity profile |

| LogP | ~ -0.3 to 0.2 | Hydrophilic; enhances aqueous solubility of drugs |

Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

Synthetic Routes & Methodology

The synthesis of this compound requires a selective amide coupling strategy. Because the molecule contains two secondary amines (one on the piperidine, one on the piperazine) and one tertiary amine, orthogonal protection is strictly required to prevent polymerization or incorrect regiochemistry.

Retrosynthetic Analysis

-

Disconnection: Amide bond between Piperidine-4-carboxylic acid and N-Methylpiperazine.

-

Starting Materials:

-

N-Boc-Isonipecotic acid (1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid).

-

1-Methylpiperazine .

-

Validated Synthetic Protocol

This protocol ensures high purity by preventing the formation of bis-amides.

Step 1: Amide Coupling (Activation)

-

Reagents: N-Boc-Isonipecotic acid (1.0 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).

-

Solvent: Dichloromethane (DCM) or DMF.

-

Procedure: Dissolve the acid in DCM. Add coupling agents (EDC/HOBt) at 0°C to activate the carboxylic acid. Stir for 30 mins. Add 1-Methylpiperazine (1.1 eq). Warm to Room Temperature (RT) and stir for 12 hours.

-

Mechanism: Formation of the active ester followed by nucleophilic attack by the secondary amine of the piperazine.

-

Workup: Wash with sat. NaHCO₃ (remove unreacted acid) and brine. Dry over Na₂SO₄.[3]

Step 2: Deprotection (Boc Removal)

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Procedure: Dissolve the intermediate (tert-butyl 4-(4-methylpiperazine-1-carbonyl)piperidine-1-carboxylate) in DCM. Add TFA (20% v/v) dropwise at 0°C. Stir for 2 hours.

-

Isolation: Concentrate in vacuo. Neutralize with basic resin or NaOH extraction to obtain the Free Base (CAS 63214-56-2).

Synthetic Workflow Diagram

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral fingerprints must be confirmed.

Mass Spectrometry (ESI-MS)

-

Expected [M+H]⁺: 212.17 m/z.

-

Fragmentation Pattern:

-

Loss of methylpiperazine fragment often observed.

-

High stability of the amide bond typically yields a clean parent ion.

-

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

δ 2.30 ppm (s, 3H): N-Methyl group (Singlet) – Diagnostic Peak.

-

δ 2.40–2.50 ppm (m, 4H): Piperazine ring protons adjacent to N-Me.

-

δ 2.60–2.70 ppm (m, 1H): Methine proton (CH-CO) on the piperidine ring.

-

δ 3.10–3.20 ppm (m, 4H): Piperidine ring protons adjacent to NH (shifted downfield if salt form).

-

δ 3.50–3.70 ppm (m, 4H): Piperazine ring protons adjacent to Amide.

Pharmaceutical Applications

This molecule is not typically a drug in itself but a high-value fragment used to optimize the properties of lead compounds.

-

Kinase Inhibitors (ATR/ATM Pathway):

-

The piperidine nitrogen is often arylated (via SNAr or Buchwald-Hartwig coupling) to attach to a heteroaromatic core (e.g., pyrazine, pyridine).

-

Function: The 4-methylpiperazine tail extends into the solvent channel of the kinase ATP-binding pocket, improving solubility and selectivity.

-

Reference Context: Used in the synthesis of ATR inhibitors similar to candidates from Vertex and Merck [1].

-

-

GPCR Ligands:

-

Used as a linker to connect pharmacophores in bivalent ligands.

-

The basic nitrogen (pKa ~9.8) can form salt bridges with aspartate residues in GPCR transmembrane domains.

-

-

ADME Optimization:

-

Solubility: Introduction of the N-methylpiperazine moiety significantly lowers LogP, addressing poor aqueous solubility in lipophilic drug candidates.

-

Metabolic Stability: The amide linker is generally resistant to rapid hydrolysis in plasma compared to ester equivalents.

-

References

-

European Patent Office. (2020). Pyrazolo[1,5-a]pyrimidines useful as inhibitors of ATR kinase for the treatment of cancer diseases. (Patent No. EP3713936). Retrieved from [Link]

-

PubChem. (2023). Compound Summary: (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone and Related Structures.[1][2][4] National Library of Medicine. Retrieved from [Link]

Sources

- 1. (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone | C12H22N2O | CID 1520158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. (4-Methylpiperidin-1-yl)(pyrrolidin-2-yl)methanone hydrochloride,(4-Methylpiperidin-1-yl)(thiazolidin-4-yl)methanone Suppliers & Manufacturers [chemicalregister.com]

The Piperidinyl-Methanone Scaffold: A Privileged Architecture in Drug Design

[1][2]

Introduction: The Pharmacophoric Core

The piperidinyl-methanone moiety (a piperidine ring linked to a carbonyl group) is a "privileged scaffold" in medicinal chemistry.[1] Its ubiquity stems from its ability to serve as a semi-rigid, bifunctional spacer that directs pharmacophoric elements into specific spatial sectors of a binding pocket.

Unlike flexible alkyl chains, the piperidine ring (typically in a chair conformation) restricts the conformational entropy of the ligand, reducing the energy penalty upon binding. The "methanone" (carbonyl) appendage serves two critical roles:

-

Electronic Anchor: It acts as a hydrogen bond acceptor (HBA) with a specific vector, often interacting with backbone amides or serine/threonine hydroxyls in the target protein.

-

Conformational Switch: The partial double-bond character of the amide/ketone bond restricts rotation, locking the distal aromatic or lipophilic groups relative to the piperidine core.

Core Pharmacophore Zones

To analyze this scaffold, we deconstruct it into three functional zones:

-

Zone A: The Cationic/Polar Center (Piperidine Nitrogen). In GPCR ligands (e.g., 5-HT2A, CXCR4), this nitrogen is often protonated at physiological pH, forming a salt bridge with a conserved Aspartate or Glutamate residue (e.g., Asp3.32 in aminergic GPCRs).

-

Zone B: The Linker & Acceptor (Methanone). The carbonyl oxygen provides a dipole interaction. The substitution pattern (3- vs 4-position) determines the vector angle of the distal group.

-

Zone C: The Distal Modulator. Substituents attached to the carbonyl (aryl, heteroaryl) occupy hydrophobic pockets (e.g., S1/S2 pockets in proteases or orthosteric sites in receptors).

Target-Specific Pharmacophore Modeling

The utility of the piperidinyl-methanone scaffold varies by target class. Below is a synthesis of distinct binding modes derived from recent SAR data.

Case A: GPCR Antagonists (e.g., CXCR4, 5-HT2A)

-

Primary Interaction: The piperidine nitrogen (Zone A) is the critical anchor.

-

Methanone Role: Positions a distal aromatic ring to engage in

stacking with residues like Phenylalanine or Tryptophan (e.g., Trp6.48). -

SAR Insight: Bulky substituents on the piperidine nitrogen (N-alkyl/benzyl) often improve selectivity by occupying an extracellular vestibule, while the methanone-linked group dives deep into the transmembrane bundle.

Case B: Enzyme Inhibitors (e.g., KDM2b, Renin)

-

Primary Interaction: The methanone carbonyl (Zone B) often mimics the transition state of a peptide bond hydrolysis or interacts with a catalytic zinc/water molecule.

-

Piperidine Role: Acts as a scaffold to fill the hydrophobic S1' pocket.

-

SAR Insight: In KDM2b inhibitors, (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives utilize the naphthalene ring to stack against the methylated lysine binding channel, while the piperidine amine forms hydrogen bonds with the surface residues.

Case C: Anti-Infectives (e.g., MRSA Gyrase Inhibitors)[3]

-

Pharmacophore Model (DHHRR): A validated model for 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives identifies five features:

-

D: Hydrogen Bond Donor (Oxime/Amine).

-

HH: Two Hydrophobic regions (Piperidine + Linker).[2]

-

RR: Two Aromatic Rings (Distal Phenyl + N-substituent).

-

-

Mechanism: The methanone/oxime region coordinates with the DNA-Gyrase complex, stabilizing the cleaved DNA intermediate.

Visualization: Pharmacophore Connectivity Map

The following diagram illustrates the spatial and logical relationships between the scaffold zones and their biological interactions.

Figure 1: Pharmacophore connectivity map detailing the interaction vectors of the piperidinyl-methanone scaffold with a generic protein target.

Experimental Protocols

Protocol A: Synthesis of Piperidinyl-Methanone Library (Amide Coupling)

Objective: To synthesize a diverse library of N-substituted piperidin-4-yl-methanone derivatives for SAR screening. Causality: We use HATU as a coupling agent to minimize racemization (if chiral) and maximize yield for sterically hindered amines.

Materials:

-

N-Boc-piperidine-4-carboxylic acid (Core)

-

Diverse Aryl Amines (R-NH2)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

TFA (Trifluoroacetic acid) / DCM (Dichloromethane)

Step-by-Step Methodology:

-

Activation: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dry DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at 0°C for 15 minutes. Reasoning: Pre-activation forms the active ester, facilitating nucleophilic attack.

-

Coupling: Add the specific Aryl Amine (1.1 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (removes unreacted acid), 1M HCl (removes unreacted amine), and brine. Dry over Na2SO4 and concentrate.

-

Deprotection (N-Boc removal): Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour at RT. Reasoning: High acidity cleaves the tert-butyl carbamate to expose the secondary amine.

-

Final Functionalization (Optional): The free piperidine nitrogen can now be alkylated or sulfonated to introduce Zone A diversity.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol B: In Silico Pharmacophore Generation (Ligand-Based)

Objective: To generate a 3D pharmacophore hypothesis from a set of active piperidinyl-methanone derivatives (e.g., for MRSA or hERG avoidance).

Methodology:

-

Dataset Preparation: Select 10–15 compounds with known IC50 values spanning 3 orders of magnitude. Ensure "inactive" decoys are included.

-

Conformational Search: Use a Monte Carlo or Systematic search algorithm (e.g., OPLS4 force field) to generate low-energy conformers for each ligand. Critical Step: The piperidine ring must be sampled in both chair and boat forms if energy barriers allow, though chair is dominant.

-

Alignment: Superimpose molecules using the piperidinyl-methanone core as the rigid template.

-

Feature Mapping:

-

Map HBA to the carbonyl oxygen.

-

Map PI (Positive Ionizable) to the piperidine nitrogen.

-

Map HY (Hydrophobic) to the distal aryl rings.

-

-

Scoring: Rank hypotheses based on Vector Score and Volume Overlap.

-

Validation: Test the model against a test set of external compounds. A Q2 value > 0.6 indicates a predictive model.

Safety & Liability Assessment: hERG Blockade

A critical aspect of piperidine derivatives is the potential for hERG potassium channel blockade, which leads to QT prolongation (cardiotoxicity).

QSAR Rule for hERG Avoidance: Research indicates that hERG blockade in this class correlates with the distance between pharmacophore contours .

-

High Risk: Distance between the basic nitrogen (Zone A) and the distal aromatic center (Zone C) is ~10–12 Å, mimicking the pharmacophore of known blockers like Astemizole.

-

Mitigation Strategy:

-

Reduce the lipophilicity (LogP) of the distal group.

-

Introduce polar substituents (e.g., hydroxyl, sulfonamide) on the piperidine ring to disrupt hydrophobic capture in the hERG pore.

-

Shorten the linker length to alter the N-to-Aromatic distance.

-

Decision Logic: Synthesis & Optimization Workflow

The following diagram outlines the iterative logic for optimizing this scaffold, integrating biological feedback.

Figure 2: Iterative decision tree for the optimization of piperidinyl-methanone derivatives, prioritizing activity before ADMET profiling.

Quantitative Data Summary

| Feature | Function in Pharmacophore | Optimization Strategy |

| Piperidine Nitrogen | Positive Ionizable (PI) anchor | Methylate or Benzylate to tune pKa and selectivity. |

| Methanone (C=O) | H-Bond Acceptor (HBA) | Rigidifies linker; essential for directional bonding. |

| C3/C4 Linkage | Vector orientation | C4 is linear (extended); C3 is kinked (globular). |

| Distal Aromatic | Hydrophobic/Aromatic (HY/R) | Electron-withdrawing groups (F, Cl, NO2) often enhance metabolic stability and pi-stacking. |

| LogP | Permeability & hERG risk | Keep < 3.5 to minimize hERG liability while maintaining potency. |

References

-

BenchChem. The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry. Retrieved from

-

Punith, M. S., et al. (2025).[2] 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA.[2] Discover Molecules.[2] Retrieved from

-

Wang, X. J., et al. (2024).[3][4] Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents.[1][3][4] Fitoterapia.[3] Retrieved from

-

Sridhar, J., et al. (2013). QSAR and pharmacophore analysis of a series of piperidinyl urea derivatives as HERG blockers and H3 antagonists. Medicinal Chemistry Research.[5][2][6] Retrieved from

-

TargetMol. 3-piperidinyl(1-pyrrolidinyl)methanone - Compound Summary. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-piperidinyl(1-pyrrolidinyl)methanone — TargetMol Chemicals [targetmol.com]

Technical Guide: Solubility Dynamics of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

Topic: Solubility Profiling & Handling of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Assay Development Scientists.

Executive Summary & Compound Identity

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (CAS: 63214-56-2) is a critical pharmacophore often utilized as a building block in the synthesis of GPCR ligands, PARP inhibitors, and antihistamines.[1] Structurally, it consists of a piperidine ring connected via a carbonyl linker to a 4-methylpiperazine moiety.

This guide addresses the physicochemical dichotomy between its behavior in Dimethyl Sulfoxide (DMSO) versus Water , providing actionable protocols for stock preparation and assay formulation.

Chemical Identity

| Property | Detail |

| IUPAC Name | (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone |

| CAS Number | 63214-56-2 (Free Base) / 1019852-03-9 (Dihydrochloride) |

| Molecular Formula | C₁₁H₂₁N₃O |

| Molecular Weight | 211.31 g/mol |

| pKa (Calculated) | ~10.8 (Piperidine NH), ~7.8 (Piperazine N-Me) |

| LogP (Predicted) | -0.5 to 0.2 (Low Lipophilicity, Polar) |

Solubility Profile: DMSO vs. Water

The solubility of this compound is governed by its ionization state. The molecule contains two basic nitrogen centers: the secondary amine of the piperidine and the tertiary

DMSO (The Universal Stock Solvent)

Status: Highly Soluble DMSO is the preferred solvent for preparing master stock solutions (typically 10 mM to 100 mM).

-

Mechanism: DMSO is a polar aprotic solvent.[2] It effectively disrupts the crystal lattice of the free base through strong dipole-dipole interactions without relying on protonation.

-

Utility: Ideal for High-Throughput Screening (HTS) libraries and long-term storage at -20°C.

Water (The Physiological Challenge)

Status: pH-Dependent / Sparingly Soluble (Free Base)

-

Neutral pH (7.0 - 7.4): The free base form exhibits limited solubility. While the molecule is polar, the hydrophobic carbon scaffolds of the two rings can lead to aggregation or precipitation at high concentrations (>1 mM) in unbuffered water.

-

Acidic pH (< 5.0): Solubility increases drastically. Protonation of the piperidine nitrogen (

) and the piperazine nitrogen ( -

Salt Forms: The dihydrochloride salt (CAS 1019852-03-9) is highly water-soluble (>50 mg/mL) and is the preferred form for direct aqueous dissolution.

Comparative Solubility Data

Note: Values are empirical estimates based on structural analogues and standard physicochemical properties.

| Solvent System | Solubility (Free Base) | Solubility (2HCl Salt) | Suitability |

| DMSO (100%) | > 50 mM (High) | > 20 mM (Moderate) | Excellent for Stock |

| Water (pH 7) | < 5 mM (Low/Moderate) | > 100 mM (High) | Poor for Free Base |

| 0.1 M HCl | > 100 mM (High) | > 100 mM (High) | Excellent for Formulation |

| PBS (pH 7.4) | < 2 mM (Risk of crash) | > 50 mM (Good) | Monitor for precipitation |

| Ethanol | Moderate | Low | Synthesis only |

Decision Logic & Workflow

The following diagram illustrates the decision-making process for solvent selection based on your experimental end-point.

Figure 1: Solubility workflow for selecting the correct solvent system based on compound form (Free Base vs. Salt) and intended application.

Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Stock (Master Stock)

Objective: Create a stable, high-concentration solution for long-term storage. Reagents:

-

(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone (Free Base).

-

Anhydrous DMSO (≥99.9%, Cell Culture Grade).

Steps:

-

Weighing: Accurately weigh 2.11 mg of the compound.

-

Calculation:

.-

MW = 211.31 g/mol .

-

Target: 10 mM (0.01 M).

-

Required Volume =

.

-

-

Dissolution: Add 1.0 mL of DMSO to the vial.

-

Mixing: Vortex for 30 seconds. Inspect visually. The solution should be clear and colorless.

-

Storage: Aliquot into amber glass vials (to prevent hygroscopic water absorption) and store at -20°C.

Protocol B: "In-Situ" Salt Formation for Aqueous Assays

Objective: Dissolve the Free Base directly in water without DMSO (for DMSO-sensitive assays).

Steps:

-

Weigh the target amount of Free Base.

-

Add 0.1 M HCl (1 equivalent per amine, ideally 2.0-2.2 equivalents total) to the solid.

-

Rationale: This converts the base into the soluble hydrochloride salt in situ.

-

-

Vortex until fully dissolved.[2]

-

Dilute with the assay buffer (e.g., PBS) to the final desired concentration.

-

Check pH: Ensure the final dilution has sufficient buffering capacity to return the pH to neutral (7.4) if required for cell viability.

Mechanistic Analysis & Troubleshooting

Why does "Crashing Out" occur?

When a DMSO stock of the free base is diluted into an aqueous buffer (like PBS), the solvent environment changes from lipophilic-friendly to hydrophilic.

-

The Event: As the DMSO concentration drops (e.g., <1%), the compound molecules are forced to interact with water. If the pH is > 8.0 or if the concentration exceeds the thermodynamic solubility limit of the neutral species, the molecules aggregate.

-

The Fix:

-

Serial Dilution: Never dilute 100% DMSO stock directly to 0.1% in one step if the concentration is high. Perform an intermediate step (e.g., 100% -> 10% -> 1%).

-

Acidification: Ensure the aqueous buffer is not too basic.

-

Stability

-

Hydrolysis Risk: The molecule contains an amide/urea-like linkage. While generally stable, avoid prolonged storage in highly acidic or basic aqueous solutions at elevated temperatures (>37°C), as this may hydrolyze the piperidine-carbonyl bond.

References

-

Santa Cruz Biotechnology. (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Product Data Sheet. Retrieved from

-

Sigma-Aldrich. Compound Summary: (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone.[3][4] Retrieved from

-

PubChem. Compound Summary for CID 1520158: (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone.[5] National Library of Medicine. Retrieved from

-

BenchChem. Technical Support: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from

-

Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties. PMC. Retrieved from

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (4-METHYLPIPERAZIN-1-YL)PIPERIDIN-4-YL-METHANONE DIHYDROCHLORIDE | 1019852-03-9 [sigmaaldrich.com]

- 4. (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone | 63214-56-2 [sigmaaldrich.com]

- 5. (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone | C12H22N2O | CID 1520158 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Synthesis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone

Introduction

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1] This bond's stability and its capacity for hydrogen bonding are central to the structure and function of countless biologically active molecules, from peptides to small-molecule therapeutics.[2] This guide provides a detailed, field-proven protocol for the synthesis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone, a common scaffold in pharmaceutical research, via the coupling of piperidine-4-carboxylic acid and 1-methylpiperazine.

The focus of this application note is to provide not just a step-by-step procedure but also the underlying chemical logic, ensuring that researchers can adapt and troubleshoot the synthesis effectively. We will detail a robust protocol using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a highly efficient coupling reagent known for rapid reaction times and minimization of side products.[3][4]

Synthetic Strategy and Mechanism

The synthesis of (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone is achieved through a direct amide coupling reaction. The core challenge in any amide synthesis is the low electrophilicity of the carboxylic acid's carbonyl carbon, making it unreactive toward nucleophilic attack by an amine.[5] To overcome this kinetic barrier, the carboxylic acid must first be "activated."

Chosen Pathway: HBTU-Mediated Coupling

We have selected HBTU as the activating agent for this protocol due to its high efficiency, operational simplicity, and the formation of easily removable byproducts.[3][6] The reaction proceeds in the presence of a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), which facilitates the necessary deprotonation steps.

The accepted mechanism for HBTU-mediated coupling involves several key stages[2][3][4]:

-

Deprotonation: The base (Triethylamine) deprotonates the piperidine-4-carboxylic acid, forming a more nucleophilic carboxylate anion.

-

Activation: This carboxylate anion attacks the electrophilic carbon of HBTU. This results in the formation of a highly reactive O-acylisourea intermediate.

-

Active Ester Formation: The intermediate rapidly rearranges to form a more stable and highly reactive HOBt (1-hydroxybenzotriazole) active ester. This step is crucial as the HOBt ester is less prone to side reactions.[3]

-

Nucleophilic Attack: The primary amine of 1-methylpiperazine attacks the carbonyl carbon of the activated HOBt ester.

-

Amide Formation: The resulting tetrahedral intermediate collapses, forming the desired amide bond and releasing HOBt and tetramethylurea as byproducts.[3][4]

Caption: Fig. 1: HBTU-Mediated Amide Coupling Mechanism

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of approximately 1.0 mmol of the limiting reagent, piperidine-4-carboxylic acid.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight | Amount (1.0 mmol scale) | Molar Eq. |

| Piperidine-4-carboxylic acid | 498-94-2 | 129.16 g/mol | 129 mg | 1.0 |

| 1-Methylpiperazine | 109-01-3 | 100.16 g/mol | 110 mg (122 µL) | 1.1 |

| HBTU | 94790-37-1 | 379.25 g/mol | 455 mg | 1.2 |

| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 304 mg (418 µL) | 3.0 |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 10 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~200 mL | - |

| 10% Aqueous Citric Acid | 77-92-9 | - | ~50 mL | - |

| Saturated Aqueous NaHCO₃ | 144-55-8 | - | ~50 mL | - |

| Brine (Saturated Aqueous NaCl) | 7647-14-5 | - | ~50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - |

Safety Precautions: A Critical Overview

All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.

-

Piperidine-4-carboxylic acid: May cause skin, eye, and respiratory irritation.[7][8] Avoid dust inhalation.[7]

-

1-Methylpiperazine: Flammable liquid and vapor.[9][10][11] Corrosive; causes severe skin burns and eye damage.[10] Harmful if swallowed or in contact with skin.[10]

-

HBTU: May cause skin, eye, and respiratory tract irritation.[12] Handle with care, as it is potentially explosive under heating.[3][13]

-

Triethylamine (TEA): Highly flammable liquid and vapor.[14][15][16][17] Toxic if inhaled, in contact with skin, or if swallowed.[14][17][18] Causes severe skin burns and eye damage.[14][15][16][17][18]

-

Dimethylformamide (DMF): A common laboratory solvent, it is a suspected teratogen. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (129 mg, 1.0 mmol, 1.0 eq.).

-

Dissolution: Add anhydrous DMF (10 mL) to the flask and stir until the solid is fully dissolved.

-

Addition of Reagents:

-

Add 1-methylpiperazine (122 µL, 1.1 mmol, 1.1 eq.) to the solution.

-

Add Triethylamine (418 µL, 3.0 mmol, 3.0 eq.) dropwise.

-

Add HBTU (455 mg, 1.2 mmol, 1.2 eq.) portion-wise over 1-2 minutes. An exotherm may be observed. The mixture may turn from colorless to a pale yellow.

-

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Workup and Purification Procedure

-

Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing Ethyl Acetate (100 mL).

-

Aqueous Washes:

-

Wash the organic layer sequentially with 10% aqueous citric acid (2 x 25 mL) to remove excess TEA and other basic impurities.

-

Wash with saturated aqueous NaHCO₃ (2 x 25 mL) to remove any remaining acidic species.

-

Wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% Methanol in Dichloromethane (DCM) with 0.5% TEA (to prevent the product from streaking on the silica), is typically effective. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone as a solid or viscous oil.

Caption: Fig. 2: Experimental Workflow for Synthesis

Characterization

The final product, (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone, should be characterized to confirm its identity and purity.

-

Physical State: Typically a white to off-white solid or a viscous oil.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula (C₁₁H₂₁N₃O).[19] The expected [M+H]⁺ ion would be approximately m/z 212.17.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound, which should ideally be >95%.

Summary of Compound Properties

| Compound | Formula | Mol. Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 130.08 |

| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 101.11 |

| (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone | C₁₁H₂₁N₃O | 211.30 | 212.17 |

References

-

Penta. (2024, February 27). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet - HBTU. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

AmericanBio, Inc. (2015, February 18). HBTU - Safety Data Sheet. Retrieved from [Link]

-

Redox. (2023, August 22). Safety Data Sheet Triethylamine. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET HBTU 97% For Peptide Synthesis. Retrieved from [Link]

-

PETRAMIN S.A. DE C.V. (n.d.). Safety Data Sheet: TRIETILAMINA. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Triethylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

Loba Chemie. (2016, June 23). HBTU FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

ACS Publications. (2013, December 19). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Methylpiperidin-4-yl)-piperazin-1-ylmethanone. PubChem. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 1-甲基哌嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. lobachemie.com [lobachemie.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. redox.com [redox.com]

- 16. idesapetroquimica.com [idesapetroquimica.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. carlroth.com [carlroth.com]

- 19. (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone | CAS 63214-56-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

Navigating Amide Couplings with Piperazine and Isonipecotic Acid: A Guide for the Medicinal Chemist

Introduction: The Significance of Piperazine and Isonipecotic Acid Scaffolds

In the landscape of modern drug discovery, piperazine and isonipecotic acid derivatives stand out as privileged scaffolds. Their prevalence in a vast array of clinically successful drugs is a testament to their desirable physicochemical properties and their ability to engage with a multitude of biological targets. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, often imparts improved aqueous solubility and oral bioavailability to drug candidates. Isonipecotic acid, a piperidine-4-carboxylic acid, provides a rigid, three-dimensional framework that can be strategically functionalized to optimize ligand-receptor interactions.

The construction of amide bonds involving these two scaffolds is a cornerstone of many synthetic routes in medicinal chemistry. However, the unique structural features of piperazine and isonipecotic acid present specific challenges that necessitate a nuanced approach to amide coupling. This application note provides a comprehensive guide to navigating these challenges, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.

The Unique Challenges of Piperazine and Isonipecotic Acid in Amide Coupling

Piperazine Derivatives: The Mono-acylation Dilemma

The symmetrical nature of the piperazine ring, with two secondary amines of similar nucleophilicity, poses a significant hurdle: the propensity for di-acylation. Achieving selective mono-acylation is paramount to avoid the formation of undesired byproducts, which can complicate purification and reduce the overall yield of the target compound.[1]

Isonipecotic Acid Derivatives: The Specter of Epimerization and Steric Hindrance

Isonipecotic acid, being a chiral carboxylic acid with a stereocenter at the C4 position, is susceptible to epimerization during the activation of the carboxyl group. This loss of stereochemical integrity can have profound implications for the biological activity of the final compound. Furthermore, the rigid chair conformation of the piperidine ring can create steric hindrance, potentially slowing down the coupling reaction and requiring more forceful conditions.

Selecting the Optimal Coupling Reagent: A Comparative Overview

The choice of coupling reagent is critical for a successful amide bond formation. The ideal reagent should be efficient, minimize side reactions, and be compatible with a wide range of functional groups. Below is a comparative overview of three commonly employed coupling reagents for piperazine and isonipecotic acid derivatives.

| Coupling Reagent | Mechanism of Action | Advantages | Disadvantages | Best Suited For |

| HATU | Forms a highly reactive OAt-active ester. | High coupling efficiency, fast reaction rates, low racemization, effective for sterically hindered substrates.[2][3] | Higher cost, can be sensitive to moisture. | Difficult couplings, sterically hindered substrates, and when minimizing epimerization is critical.[3] |

| EDC/HOBt | Forms an O-acylisourea intermediate which is converted to a more stable HOBt-ester. | Cost-effective, water-soluble byproducts are easily removed during workup.[4] | Can be less effective for sterically hindered substrates, risk of epimerization with sensitive substrates. | General-purpose amide couplings, large-scale synthesis where cost is a factor. |

| T3P® | Forms a mixed anhydride with the carboxylic acid. | Excellent for preventing epimerization, high yields, water-soluble byproducts, suitable for large-scale synthesis.[5] | Can be less reactive than HATU for extremely hindered systems. | Epimerization-prone substrates like isonipecotic acid, sterically hindered couplings.[5][6] |

Experimental Protocols

Part 1: Amide Coupling with Piperazine Derivatives

A common and effective strategy for achieving mono-acylation of piperazine is to use N-Boc-piperazine as the starting material. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing for selective acylation of the other.[1]

Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid with N-Boc-Piperazine

This protocol is particularly useful for sterically demanding carboxylic acids or when high efficiency is required.

Reagents and Materials:

-

Carboxylic Acid (1.0 eq)

-

N-Boc-piperazine (1.1 eq)

-

HATU (1.1 eq)[7]

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes.

-

Coupling: Add a solution of N-Boc-piperazine (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude N-acyl-N'-Boc-piperazine by flash column chromatography.

-

Deprotection: Dissolve the purified N-acyl-N'-Boc-piperazine in DCM and cool to 0°C.

-

Add TFA (10-20 eq) dropwise and stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure, and co-evaporate with DCM to remove excess TFA.

-

Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final mono-acylated piperazine derivative.

Protocol 2: Direct Mono-acylation of Piperazine via In Situ Mono-protonation

This one-pot method avoids the need for a protecting group strategy by deactivating one of the piperazine nitrogens through protonation.[1]

Reagents and Materials:

-

Carboxylic Acid (1.0 eq)

-

Piperazine (2.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M in diethyl ether) (1.0 eq)

Procedure:

-

Mono-protonation: In a round-bottom flask, dissolve piperazine (2.0 eq) in anhydrous DCM.

-

Slowly add hydrochloric acid (1 M in diethyl ether) (1.0 eq) at 0°C. Stir for 30 minutes.

-

Coupling: To the suspension of piperazine monohydrochloride, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and finally EDC (1.2 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove any solids.

-

Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Part 2: Amide Coupling with Isonipecotic Acid Derivatives

Given the risk of epimerization, T3P® is an excellent choice for coupling isonipecotic acid derivatives.

Protocol 3: T3P®-Mediated Coupling of N-Boc-Isonipecotic Acid with an Amine

This protocol is designed to minimize epimerization while providing high yields.

Reagents and Materials:

-

N-Boc-Isonipecotic Acid (1.0 eq)

-

Amine (1.1 eq)

-

Propylphosphonic Anhydride (T3P®) (50% in ethyl acetate) (1.5 eq)[8]

-

Pyridine (3.0 eq)

-

Anhydrous Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-isonipecotic acid (1.0 eq) and the amine (1.1 eq) in anhydrous ethyl acetate.

-

Add pyridine (3.0 eq) to the mixture.

-

Coupling: Slowly add T3P® (50% in ethyl acetate, 1.5 eq) to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by adding 1 M HCl.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Purification Strategies

Purification of Piperazine Amides:

The basic nature of the piperazine nitrogen can lead to tailing on silica gel chromatography. To mitigate this, several strategies can be employed:

-

Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, into the eluent can improve peak shape and separation.[9]

-

Amine-Functionalized Silica: Using pre-treated amine-functionalized silica gel can provide excellent separation of basic compounds without the need for mobile phase additives.[10]

-

Reversed-Phase Chromatography: For highly polar piperazine derivatives, reversed-phase chromatography with a mobile phase containing a basic modifier (e.g., triethylamine or ammonium hydroxide) can be an effective purification method.[9]

Purification of Isonipecotamide Derivatives:

-

Standard Silica Gel Chromatography: Most isonipecotamide derivatives can be purified using standard silica gel chromatography with gradients of ethyl acetate in hexanes or dichloromethane in methanol.

-

Chiral Purification: To ensure enantiomeric purity, especially if there is a risk of epimerization, chiral HPLC is the method of choice. A variety of chiral stationary phases are commercially available, and method development is often required to achieve optimal separation.[][12]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction, steric hindrance, moisture contamination. | Switch to a more powerful coupling reagent (e.g., HATU), increase reaction time and/or temperature, ensure all reagents and solvents are anhydrous. |

| Di-acylation of Piperazine | Insufficient deactivation of the second nitrogen. | Use a protecting group strategy (e.g., N-Boc-piperazine), or optimize the in situ mono-protonation protocol. |

| Epimerization of Isonipecotic Acid | Harsh reaction conditions, inappropriate coupling reagent. | Use a milder coupling reagent known to suppress epimerization (e.g., T3P®), conduct the reaction at lower temperatures. |

| Difficult Purification | Basic nature of the product (piperazine amides), co-eluting impurities. | Use a basic modifier in the eluent for silica gel chromatography, employ amine-functionalized silica, or consider reversed-phase chromatography. |

Conclusion

The successful synthesis of piperazine and isonipecotic acid amides hinges on a thorough understanding of their inherent chemical properties and the selection of appropriate synthetic strategies. By carefully choosing coupling reagents that address the specific challenges of mono-acylation and epimerization, and by employing tailored purification techniques, researchers can efficiently access these valuable building blocks for drug discovery. The protocols and insights provided in this application note serve as a robust foundation for the development of novel therapeutics based on these privileged scaffolds.

References

- First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. MDPI. (2021).

- Technical Support Center: Selective Mono-acyl

- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.

- Application Notes and Protocols for Amide Bond Formation using EDC and H

- 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides.

- Synthesis of piperazines. Organic Chemistry Portal.

- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- H

- HATU – Knowledge and References. Taylor & Francis.

- HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech. (2025).

- Technical Support Center: H

- A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF.

- Synthesis and biological evaluation of potent isonipecotamide-based vitronectin receptor antagonists. | Request PDF.

- How do I purify ionizable organic amine compounds using flash column chrom

- Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing.

- HATU | Peptide Coupling Reagent. MedchemExpress.com.

- Application Notes and Protocols: A Step-by-Step Guide to Ynamide Purification by Column Chrom

- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.

- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022).

- FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.

- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom

- How should I purify a complex, polar, amide reaction mixture?. Biotage. (2023).

- Understanding T3P

- Chiral Analysis & Separ

- Separation of Isonipecotic acid hydrochloride on Newcrom R1 HPLC column. (2018).

- REFERENCES CHIRAL-AGP. Chromtech.

- Design and synthesis of piperidine-3-carboxamides as human platelet aggreg

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.

Sources

- 1. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HATU - Wikipedia [en.wikipedia.org]

- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]